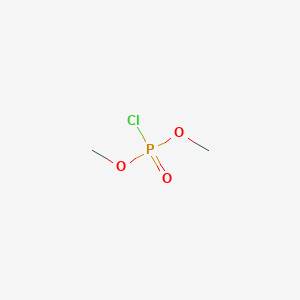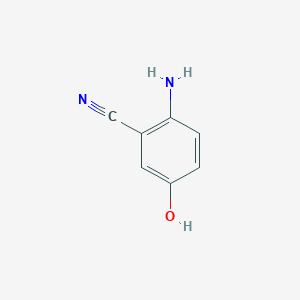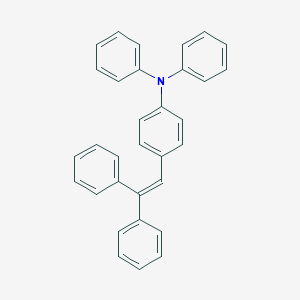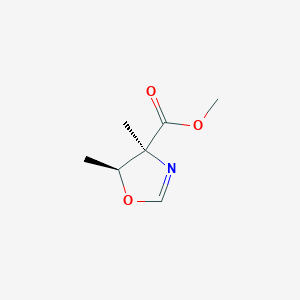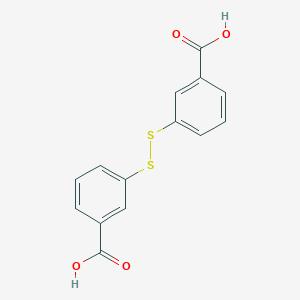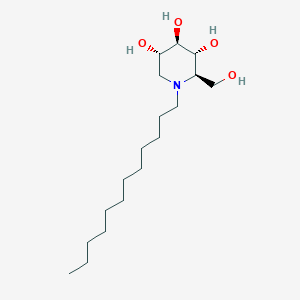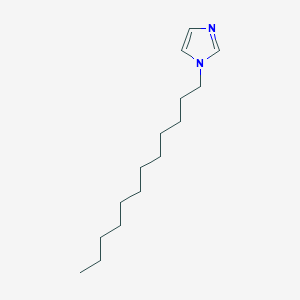
L-Gulonolactone
Overview
Description
L-Gulono-gamma-lactone is the furanose form of gulonolactone . It is metabolized by L-gulonolactone oxidase with oxygen to produce L-xylo-hex-3-gulonolactone, which can convert hexuronic acid to ascorbic acid spontaneously .
Synthesis Analysis
L-Gulonolactone is a substrate of L-gulonolactone oxidase, which catalyzes the last step of the biosynthesis of L-ascorbic acid (Vitamin C) . The enzyme was optimally active at 40 degrees C and at pH 6.1 .
Molecular Structure Analysis
The molecular formula of L-Gulonolactone is C6H10O6 . It is the furanose form of gulonolactone .
Chemical Reactions Analysis
L-Gulonolactone reacts with oxygen to form L-ascorbate, hydrogen peroxide, and H+ . This reaction is catalyzed by L-gulonolactone oxidase .
Physical And Chemical Properties Analysis
L-Gulonolactone has a density of 1.8±0.1 g/cm3, a boiling point of 467.9±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 35.7±0.3 cm3 .
Scientific Research Applications
- In vertebrates, including humans, L-ascorbic acid acts as an essential antioxidant, protecting cells from oxidative stress and supporting various physiological processes .
- MsGulLO is suggested to function in hydrogen peroxide generation within nectar, potentially influencing interactions between animal-pollinated plants and their pollinators. However, its precise role remains to be fully elucidated .
- Understanding the evolutionary dynamics of GULO gene losses and the impact on vitamin C metabolism provides insights into vertebrate adaptation and health .
- Although L-Gulonolactone itself does not directly affect brain health, its role as a precursor to vitamin C underscores its importance in neural processes .
- Studies in soft-shelled turtles (Pelodiscus sinensis) have explored the molecular regulation of GLO expression, shedding light on tissue-specific patterns and potential regulatory mechanisms .
Ascorbate Biosynthesis and Antioxidant Properties
Nectar Chemistry and Plant-Pollinator Interactions
Gene Loss and Evolutionary Perspectives
Brain Development and Cognitive Function
Enzyme Regulation and Expression Patterns
Weak Oxidase Activity Beyond Ascorbate Biosynthesis
Mechanism of Action
Target of Action
L-Gulonolactone, also known as L-Gulono-1,4-lactone, primarily targets the enzyme L-gulonolactone oxidase (GULO) . GULO is a key enzyme involved in the biosynthesis of Vitamin C, or ascorbic acid . This enzyme is expressed in many animals but is non-functional in certain groups, including humans .
Mode of Action
L-Gulonolactone interacts with its target, GULO, in a specific sequence of reactions . The process begins with the combination of the enzyme with L-gulonolactone. This is followed by the reduction of the enzyme to produce ascorbic acid. The reduced enzyme then combines with an oxidant, which can be either oxygen or 2,6-dichloroindophenol (DCI). Finally, the enzyme is oxidized to its original state .
Biochemical Pathways
The primary biochemical pathway affected by L-Gulonolactone is the synthesis of Vitamin C . In this pathway, the penultimate step is catalyzed by Regucalcin, and the last step is catalyzed by GULO . The GULO gene has been implicated solely in Vitamin C synthesis, while Regucalcin has been shown to have multiple functions in mammals .
Pharmacokinetics
It is known that the gulo enzyme, which l-gulonolactone targets, is non-functional in certain groups of animals, including humans . This suggests that these groups must obtain Vitamin C from their diet, as they cannot synthesize it internally.
Result of Action
The action of L-Gulonolactone results in the production of Vitamin C, an essential micronutrient for normal cell function, growth, and development . Vitamin C acts as an antioxidant capable of detoxifying exogenous radical species or those generated during mitochondrial metabolism . It is also a well-studied co-factor of enzymes involved in collagen synthesis, facilitates the differentiation of dopaminergic neurons in vitro, and is known to be indispensable for proper fetal brain development and cognitive function .
Action Environment
The action, efficacy, and stability of L-Gulonolactone can be influenced by various environmental factors. For instance, the presence of oxygen and DCI can modify the reaction mechanism of the GULO enzyme . Additionally, the ability to synthesize Vitamin C, and thus the functionality of the GULO enzyme, varies among different animal species and is thought to have been lost and possibly re-acquired multiple times throughout evolution .
Safety and Hazards
Future Directions
Research into L-Gulonolactone is ongoing. For example, a study found that an A:C SNP at 153,773,211 bp on chromosome 7H is located inside the gene HORVU.MOREX.r3.7HG0676830 that was annotated as L-gulonolactone oxidase, regulating the natural variation of SOD_S and APX_S . This could have implications for future research into antioxidant compound selection in barley .
properties
IUPAC Name |
(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SKNVOMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331407 | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Gulonolactone | |
CAS RN |
1128-23-0 | |
| Record name | Reduced ascorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Gulono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-GULONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

